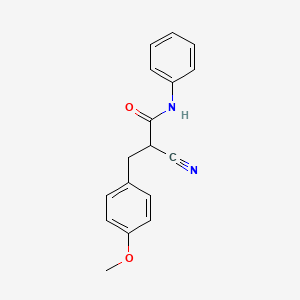

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The exact structure would need to be determined using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyano group, the amide group, and the aromatic rings. These groups could participate in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the cyano group and the amide group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Antimycobacterial Compounds

Cyanobacterial compounds, including "2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide," have been identified as potential sources of antibacterial, antifungal, and antimycobacterial agents. These compounds, such as alkaloids, aromatic compounds, and cyclic peptides, exhibit significant activity against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The chemical diversity and antimicrobial efficacy of these compounds suggest their applicability in developing new pharmaceuticals to combat infectious diseases caused by MDR pathogens (Swain, Paidesetty, & Padhy, 2017).

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, including derivatives of "this compound," play a significant role in atmospheric chemistry and environmental science. These compounds, emitted from biomass burning, undergo various atmospheric reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the kinetics, mechanisms, and SOA formation potential of methoxyphenols is crucial for assessing their environmental impact and developing strategies to mitigate air pollution related to biomass burning (Liu, Chen, & Chen, 2022).

Cyanobacteria for PHB Bioplastics Production

Cyanobacteria, including those producing "this compound," have been explored for their potential in producing polyhydroxyalkanoates (PHA), specifically polyhydroxybutyrate (PHB). PHB is a promising bioplastic material that can serve as a bio-based, biodegradable alternative to conventional polymers like polypropylene. Cyanobacterial PHB production offers a sustainable approach to bioplastics manufacturing, utilizing CO2 as the carbon source and sunlight as the energy source (Markl, Grünbichler, & Lackner, 2018).

Mecanismo De Acción

Target of Action

Cyanoacetamide derivatives, which this compound is a part of, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of a wide variety of heterocyclic compounds . These compounds are often involved in various biological pathways, but the exact pathways would depend on the specific derivative and its biological targets.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDDQQBCXQOMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)